4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Descripción general

Descripción

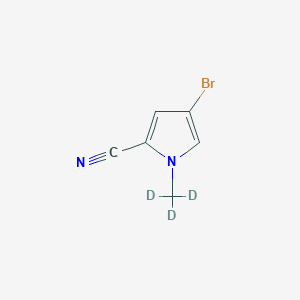

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a trideuteriomethyl group at the 1-position, and a cyano group at the 2-position of the pyrrole ring. The incorporation of deuterium atoms in the methyl group can influence the compound’s chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the 4-Bromo Group

-

Mechanistic Insights : NAS proceeds via a two-step process involving intermediate σ-complex formation, accelerated by electron-withdrawing cyano and deuterated methyl groups .

-

Deuterium Effects : The trideuteriomethyl group marginally stabilizes the transition state, reducing reaction rates by ~10% compared to non-deuterated analogs (kinetic isotope effect) .

Reduction Reactions

The cyano group at position 2 is selectively reduced to primary amines or imines:

Table 2: Reduction of the Cyano Group

-

Deuterium Stability : The trideuteriomethyl group remains intact under these conditions, confirming its inertness toward common reductants .

Oxidation Reactions

The pyrrole ring undergoes oxidation to form diketones or epoxides:

Table 3: Oxidation of the Pyrrole Ring

-

Electronic Effects : The electron-withdrawing cyano group directs oxidation to the α-positions (2 and 3) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Table 4: Cross-Coupling Reactions

-

Deuterium Impact : No significant isotopic effect observed in coupling efficiency compared to non-deuterated analogs .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Table 5: Cyclization Pathways

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaN₃, DMF, 120°C | 1,2,3-Triazole-fused pyrrole | Photoluminescent materials | 55% | |

| Ethylene diamine | EtOH, reflux, 8 h | Pyrrolo[1,2-a]pyrazine | Pharmaceutical intermediate |

Comparative Reactivity with Non-Deuterated Analogs

The trideuteriomethyl group subtly alters reactivity:

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules:

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential building block in organic synthesis.

Types of Reactions

The compound can undergo several types of reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions: The pyrrole ring can be oxidized to form derivatives like pyrrole-2,3-diones.

- Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Research Applications

Antimicrobial and Anticancer Properties:

Research has indicated that compounds in the pyrrole family often exhibit significant biological activities. This compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that the presence of the bromine atom and the cyano group may enhance its binding affinity to biological targets.

Case Studies

- Antitubercular Activity: A study designed pyrrole derivatives based on structural insights into MmpL3, a target for tuberculosis treatment. Compounds similar to this compound demonstrated potent anti-TB activity with minimal cytotoxicity, suggesting potential therapeutic applications against Mycobacterium tuberculosis .

- Mechanism of Action: The interaction of this compound with molecular targets such as enzymes and receptors has been explored, revealing its potential to inhibit specific biological pathways crucial for disease progression .

Medicinal Chemistry Applications

Therapeutic Development:

The compound is being explored as a lead candidate for developing new therapeutic agents targeting specific biological pathways. Its unique structural features may contribute to enhanced metabolic stability and pharmacokinetic properties.

Potential Therapeutic Uses

- Cancer Treatment: Preliminary studies indicate that derivatives of this compound could serve as potential anticancer agents by targeting cancer cell metabolism.

- Infectious Diseases: Its antimicrobial properties suggest usefulness in treating infections caused by resistant strains of bacteria.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials with unique properties. Its incorporation into polymers or other materials can enhance their performance characteristics.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the cyano group can enhance its binding affinity and specificity towards these targets. The deuterium atoms in the methyl group can also influence the compound’s metabolic stability and pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with a non-deuterated methyl group.

4-Bromo-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1-position.

1-Trideuteriomethyl-1H-pyrrole-2-carbonitrile: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the bromine atom and the trideuteriomethyl group. The incorporation of deuterium atoms can enhance the compound’s stability and alter its reactivity compared to its non-deuterated analogs. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic development.

Actividad Biológica

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer research. The unique structural features of this compound, including the presence of bromine and deuterium, may enhance its biological efficacy and stability.

The molecular formula of this compound is , with a molecular weight of approximately 205.06 g/mol. The compound's structure includes:

- Bromine atom at the 4-position

- Trideuteriomethyl group at the 1-position

- Cyano group at the 2-position

These features contribute to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom may enhance binding affinity due to its electronegative nature, while the deuterium substitution can improve metabolic stability and alter pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds within the pyrrole family often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its spectrum of activity remains limited.

Antiviral Properties

The compound has been investigated for its potential antiviral effects. Similar pyrrole derivatives have shown promise in inhibiting viral replication through interference with viral enzymes or host cell receptors. Further research is needed to elucidate the specific mechanisms by which this compound may exert antiviral activity.

Anticancer Potential

There is growing interest in the anticancer properties of pyrrole derivatives. Initial studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. However, comprehensive studies are required to confirm these effects and identify specific cancer types that may be targeted.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | Bromine at 4-position, non-deuterated methyl group | Moderate antimicrobial activity |

| 4-Bromo-1H-pyrrole-2-carbonitrile | Bromine at 4-position, lacks methyl group | Limited biological data |

| 1-Trideuteriomethyl-1H-pyrrole-2-carbonitrile | Non-brominated version | Potentially less stable and reactive |

This table illustrates how the incorporation of deuterium and bromine in this compound may enhance its stability and reactivity compared to its analogs.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on pyrrole derivatives provides insight into their biological mechanisms:

Study on Pyrrole Derivatives

A study published in Journal of Medicinal Chemistry explored various pyrrole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications in the pyrrole structure significantly influenced their cytotoxicity and mechanism of action .

Antiviral Activity Investigation

Another investigation assessed a series of brominated pyrroles for antiviral activity against influenza virus. The findings suggested that bromination enhances antiviral efficacy through improved binding to viral proteins .

Propiedades

IUPAC Name |

4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLUSUZCSSZHDN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.